molecular formula C13H17Cl2N5OS B262709 [(3,5-DICHLORO-2-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

[(3,5-DICHLORO-2-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B262709
M. Wt: 362.3 g/mol
InChI Key: IRQNLENRGANOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3,5-DICHLORO-2-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a synthetic organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a dichlorinated benzyl group, an ethoxy substituent, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-DICHLORO-2-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps:

    Formation of the Benzyl Intermediate: The starting material, 3,5-dichloro-2-ethoxybenzyl chloride, is prepared by chlorination and ethoxylation of a suitable benzyl precursor.

    Tetrazole Formation: The tetrazole ring is synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Thioether Formation: The benzyl chloride intermediate is reacted with the tetrazole derivative in the presence of a base to form the thioether linkage.

    Final Coupling: The final product is obtained by coupling the thioether intermediate with ethanamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[(3,5-DICHLORO-2-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: The dichlorinated benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the compound with fewer double bonds or nitro groups.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or a pharmacological tool.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(3,5-DICHLORO-2-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE would depend on its specific application. Generally, such compounds may interact with biological targets such as enzymes, receptors, or nucleic acids. The presence of the tetrazole ring suggests potential interactions with metal ions or participation in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine
  • N-(3,5-dichloro-2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine
  • N-(3,5-dichloro-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]propylamine

Uniqueness

The unique combination of the dichlorinated benzyl group, ethoxy substituent, and tetrazole ring in [(3,5-DICHLORO-2-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE may confer distinct chemical and biological properties. This uniqueness can be leveraged in designing new compounds with improved efficacy or selectivity.

Properties

Molecular Formula

C13H17Cl2N5OS

Molecular Weight

362.3 g/mol

IUPAC Name

N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C13H17Cl2N5OS/c1-3-21-12-9(6-10(14)7-11(12)15)8-16-4-5-22-13-17-18-19-20(13)2/h6-7,16H,3-5,8H2,1-2H3

InChI Key

IRQNLENRGANOQU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1CNCCSC2=NN=NN2C)Cl)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Cl)CNCCSC2=NN=NN2C

Origin of Product

United States

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